molecular formula C15H14N2O3 B8344123 p-[(p-Acetamidophenyl)carbamoyl]phenol

p-[(p-Acetamidophenyl)carbamoyl]phenol

Cat. No.: B8344123
M. Wt: 270.28 g/mol
InChI Key: RJZRPDXTJMHYJG-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

P-[(p-Acetamidophenyl)carbamoyl]phenol is a useful research compound. Its molecular formula is C15H14N2O3 and its molecular weight is 270.28 g/mol. The purity is usually 95%.
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Properties

Molecular Formula

C15H14N2O3

Molecular Weight

270.28 g/mol

IUPAC Name

N-(4-acetamidophenyl)-4-hydroxybenzamide

InChI

InChI=1S/C15H14N2O3/c1-10(18)16-12-4-6-13(7-5-12)17-15(20)11-2-8-14(19)9-3-11/h2-9,19H,1H3,(H,16,18)(H,17,20)

InChI Key

RJZRPDXTJMHYJG-UHFFFAOYSA-N

Canonical SMILES

CC(=O)NC1=CC=C(C=C1)NC(=O)C2=CC=C(C=C2)O

Origin of Product

United States

Synthesis routes and methods

Procedure details

A solution of p-acetamidobenzoic acid (12.5 g.) in 250 ml. of tetrahydrofuran is treated with triethylamine (11.1 ml.). The mixture is then treated with isobutylchloroformate (10.4 ml.) and, after 5 min. at about 25° C., with p-aminophenol (13.3 g.) in 80 ml. of dry pyridine. After 40 min. the crude product is obtained by addition of 2 liters of water. the product is recrystallized from 500 ml. of hot methanol by dilution with 300 ml. of water as white crystals, 5.9 g., m.p. 275.0°-277.0° C.
Name
Quantity
2 L
Type
reactant
Reaction Step One
Quantity
12.5 g
Type
reactant
Reaction Step Two
Quantity
0 (± 1) mol
Type
reactant
Reaction Step Three
Quantity
11.1 mL
Type
solvent
Reaction Step Three
Quantity
10.4 mL
Type
reactant
Reaction Step Four
Quantity
13.3 g
Type
reactant
Reaction Step Four
Quantity
0 (± 1) mol
Type
solvent
Reaction Step Five

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